1H and 13C NMR Chemical Shift Assignments for 2-(4-Nitrophenyl)cyclohexan-1-one: A Comprehensive Structural Analysis Guide
1H and 13C NMR Chemical Shift Assignments for 2-(4-Nitrophenyl)cyclohexan-1-one: A Comprehensive Structural Analysis Guide
Executive Summary
The unambiguous structural characterization of synthetic intermediates is a cornerstone of modern drug development and materials science. 2-(4-Nitrophenyl)cyclohexan-1-one is a highly versatile α -aryl ketone, frequently utilized as a building block in the synthesis of complex active pharmaceutical ingredients (APIs). Because the 4-nitrophenyl moiety introduces profound stereoelectronic effects, relying solely on 1D Nuclear Magnetic Resonance (NMR) spectroscopy can lead to misassignments.
This whitepaper provides an in-depth, authoritative guide to the 1 H and 13 C NMR chemical shift assignments for 2-(4-nitrophenyl)cyclohexan-1-one. As a Senior Application Scientist, I have structured this guide to not only provide the empirical data but to explain the fundamental causality behind the spectral phenomena and outline a self-validating experimental workflow.
Mechanistic Context & Structural Significance
The synthesis of α -aryl ketones is predominantly achieved via palladium-catalyzed cross-coupling of ketone enolates with aryl halides, a methodology pioneered in the late 1990s . When 1-bromo-4-nitrobenzene is coupled with cyclohexanone, the resulting 2-(4-nitrophenyl)cyclohexan-1-one exhibits a highly specific conformational preference.
Conformational Dynamics & Causality
In solution, the bulky 4-nitrophenyl group strongly prefers the equatorial position on the cyclohexanone chair conformation. This minimizes 1,3-diaxial steric clashes with the protons at C4 and C6.
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The Consequence: The α -proton (H2) is forced into an axial position .
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The Spectral Proof: According to the Karplus equation , an axial-axial relationship between H2 and H3 ax results in a large scalar coupling constant ( 3J≈12.5 Hz). If the aryl group were axial, H2 would be equatorial, yielding only small equatorial-axial couplings ( 3J≈2−5 Hz).
By understanding this geometric reality, the NMR spectrum transforms from a list of peaks into a predictable, self-validating mathematical model of the molecule.
Experimental Workflow for NMR Acquisition
To ensure absolute trustworthiness, the acquisition of NMR data must follow a strict, self-validating protocol. The workflow below guarantees that the generated spectra are free from artifacts and that the data supports unambiguous assignment.
Step-by-Step Methodology
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Sample Preparation: Dissolve 20 mg of highly pure (>98%) 2-(4-nitrophenyl)cyclohexan-1-one in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Filter the solution through a glass wool plug into a 5 mm NMR tube to remove paramagnetic particulates that cause line broadening.
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System Suitability & Shimming (The QC Check): Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform gradient shimming (TopShim). Self-Validation: Check the full width at half maximum (FWHM) of the TMS signal. If FWHM > 1.0 Hz, re-shim. Proceeding with poor homogeneity invalidates fine multiplet analysis.
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1D 1 H Acquisition: Run a standard 30° pulse sequence (zg30). Acquire 16 scans with a relaxation delay ( d1 ) of 2 seconds.
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1D 13 C Acquisition: Run a proton-decoupled sequence (zgpg30). Crucial Causality: Set d1 to at least 3-5 seconds. Quaternary carbons (like C1=O and C4'-NO 2 ) lack attached protons, leading to long T1 relaxation times. A short d1 will result in these critical peaks disappearing into the baseline.
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2D Acquisition: Acquire gradient-selected COSY, HSQC, and HMBC spectra to establish molecular connectivity.
Workflow for high-resolution NMR acquisition and structural validation.
Quantitative Data Summaries & Chemical Shift Analysis
The following tables summarize the empirical assignments derived from standard predictive models and substituent effect rules , .
Table 1: 1 H NMR Assignments (400 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment Rationale |
| H3', H5' | 8.18 | Doublet (d) | 8.8 | 2H | Ortho to NO 2 ; strongly deshielded by resonance π -acceptance. |
| H2', H6' | 7.35 | Doublet (d) | 8.8 | 2H | Meta to NO 2 ; ortho to alkyl ring. |
| H2 | 3.75 | Doublet of doublets (dd) | 12.5, 5.5 | 1H | α -proton; deshielded by C=O and Ar. J=12.5 proves axial position. |
| H6 | 2.55 – 2.45 | Multiplet (m) | - | 2H | α -protons to C=O; deshielded relative to bulk ring. |
| H3 | 2.30 – 2.15 | Multiplet (m) | - | 1H | Equatorial proton adjacent to the bulky aryl group. |
| H4, H5 | 2.10 – 1.75 | Multiplet (m) | - | 5H | Remaining aliphatic ring protons (axial and equatorial). |
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Type | Assignment Rationale |
| C1 | 209.0 | C=O | Ketone carbonyl carbon. |
| C4' | 147.0 | C-NO 2 | Ipso carbon attached to the strongly electronegative nitro group. |
| C1' | 145.5 | C-Ar | Ipso carbon attached to the cyclohexanone ring. |
| C2', C6' | 129.5 | CH-Ar | Meta to NO 2 ; slight deshielding relative to standard benzene. |
| C3', C5' | 123.5 | CH-Ar | Ortho to NO 2 ; shielded by resonance effects in 13 C (unlike 1 H). |
| C2 | 57.2 | CH | α -carbon; shifted downfield by both the ketone and the aryl ring. |
| C6 | 42.2 | CH 2 | α -carbon to ketone only. |
| C3 | 35.0 | CH 2 | β -carbon to ketone; adjacent to the aryl-bearing carbon. |
| C5 | 27.8 | CH 2 | β -carbon to ketone. |
| C4 | 25.3 | CH 2 | γ -carbon; most shielded carbon in the ring. |
2D NMR Strategies for Unambiguous Assignment
To achieve absolute scientific integrity, 1D assignments must be cross-examined using 2D techniques. This creates a self-validating system where an error in one assignment will cause a logical contradiction in the 2D correlation map.
The Self-Validating HMBC Protocol
Heteronuclear Multiple Bond Correlation (HMBC) detects 2J and 3J carbon-proton couplings.
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Validating the Linkage: If H2 (3.75 ppm) is truly the α -proton attached to the aryl ring, it must show a 3J correlation to the aromatic ipso carbon C1' (145.5 ppm) and a 2J/3J correlation to the carbonyl C1 (209.0 ppm).
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Validating the Aryl Orientation: The aromatic protons H2'/H6' (7.35 ppm) must show a reciprocal 3J correlation back to the aliphatic C2 (57.2 ppm). If this correlation is absent, the structural assignment is fundamentally flawed, and the data must be re-evaluated.
Key 2D NMR correlations (HMBC, COSY) establishing molecular connectivity.
Conclusion
The structural elucidation of 2-(4-nitrophenyl)cyclohexan-1-one relies heavily on understanding the causality between its 3D conformation and its NMR observables. The strong electron-withdrawing nature of the nitro group dominates the aromatic chemical shifts, while the steric bulk of the aryl ring locks the cyclohexanone into a conformation that strictly dictates the aliphatic splitting patterns. By employing a rigorous, self-validating workflow utilizing both 1D and 2D NMR techniques, researchers can confidently assign every atom in this crucial synthetic intermediate, ensuring downstream integrity in drug development pipelines.
References
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Johansson, C. C. C., & Colacot, T. J. (2010). "Metal-Catalyzed α -Arylation of Carbonyl and Related Molecules: Novel Trends in C–C Bond Formation by C–H Bond Functionalization." Angewandte Chemie International Edition, 49(4), 676-707. URL:[Link]
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Claridge, T. D. W. (2016). "High-Resolution NMR Techniques in Organic Chemistry" (3rd ed.). Elsevier. URL:[Link]
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Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). "Spectrometric Identification of Organic Compounds" (8th ed.). John Wiley & Sons. URL:[Link]
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Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). "Structure Determination of Organic Compounds: Tables of Spectral Data" (4th ed.). Springer. URL:[Link]
